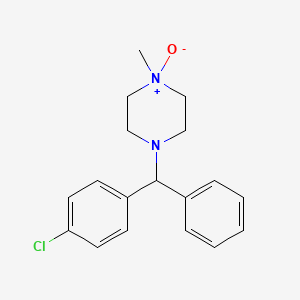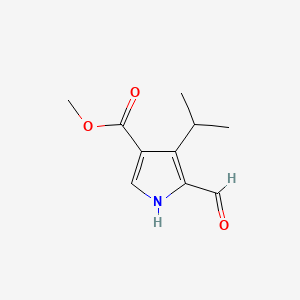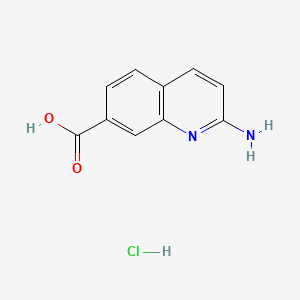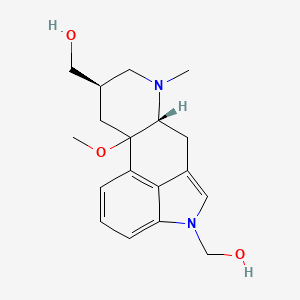
1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorcyclizine N-Oxide is a metabolite of chlorcyclizine, a first-generation antihistamine belonging to the phenylpiperazine class. Chlorcyclizine is commonly used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. The N-oxide form of chlorcyclizine is known to lack antihistaminic activity, making it an interesting subject for pharmacological and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of chlorcyclizine N-oxide from chlorcyclizine.
Reduction: Conversion back to chlorcyclizine.
Substitution: Formation of halogenated derivatives of chlorcyclizine N-oxide.
Applications De Recherche Scientifique
Chlorcyclizine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of antihistamines.
Biology: Investigated for its role in the metabolism of chlorcyclizine and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and potential therapeutic applications, although it lacks antihistaminic activity.
Industry: Utilized in the development of new antihistamine drugs and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .
Comparaison Avec Des Composés Similaires
Cyclizine: Another first-generation antihistamine with similar pharmacological properties.
Meclizine: Used to treat motion sickness and vertigo, with a similar mechanism of action.
Homochlorcyclizine: A derivative of chlorcyclizine with enhanced antihistaminic activity.
Uniqueness: Chlorcyclizine N-Oxide is unique in that it serves as a metabolic intermediate rather than an active therapeutic agent. Its lack of antihistaminic activity distinguishes it from its parent compound and other similar antihistamines. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of antihistamines .
Propriétés
Numéro CAS |
10457-56-4 |
|---|---|
Formule moléculaire |
C18H21ClN2O |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 |
Clé InChI |
HIOJYWZEIGKVIM-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)







